molecular formula C15H12N2OS B2598126 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzenecarboxamide CAS No. 477885-79-3

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzenecarboxamide

Cat. No.: B2598126
CAS No.: 477885-79-3
M. Wt: 268.33
InChI Key: CPIDUGMDWOKSSY-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.33. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Applications

  • Synthesis of Antileukotrienic Agents : The synthesis of various sulfanyl-substituted compounds, including those with potential antileukotrienic properties, illustrates the utility of sulfanyl groups in medicinal chemistry. For example, the synthesis of compounds as potential antileukotrienic drugs involves complex reactions highlighting the importance of sulfanyl groups in drug development (Jampílek et al., 2004).

  • One-Pot Synthesis of Indoles : A one-pot synthesis method for producing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles demonstrates the versatility of sulfanyl groups in facilitating complex ring formations, which are pivotal in pharmaceutical synthesis (Kobayashi et al., 2013).

  • Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes underscores the role of these functional groups in developing chemiluminescent materials. Such materials have applications ranging from biochemical assays to imaging technologies (Watanabe et al., 2010).

Potential Biological Applications

  • Carbonic Anhydrase Inhibitors : The synthesis and evaluation of halogenated sulfonamides, including sulfanilamides and aminobenzolamides, for their inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme, suggest potential therapeutic applications for sulfanyl-substituted compounds in cancer treatment (Ilies et al., 2003).

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-17-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIDUGMDWOKSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.